Synthesis of Fulvestrant's Active S-Enantiomer: A Technical Guide

Synthesis of Fulvestrant's Active S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

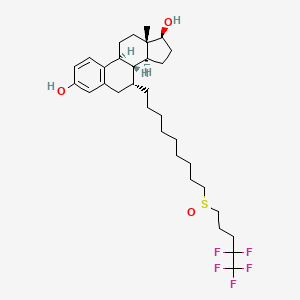

Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] It functions as an estrogen receptor antagonist, binding competitively to the estrogen receptor and promoting its degradation, thereby blocking estrogen-mediated signaling pathways that drive tumor growth.[2] The active pharmaceutical ingredient is a mixture of two diastereomers at a stereogenic sulfoxide (B87167) in its 7α-side chain. The S-enantiomer (also referred to as Fulvestrant Sulphoxide A) is the biologically active component. This guide provides a comprehensive overview of the synthetic routes to the Fulvestrant S-enantiomer, with a focus on detailed experimental protocols and quantitative data.

Synthetic Strategies

The synthesis of Fulvestrant and its S-enantiomer can be broadly approached in two ways:

-

Diastereoselective Synthesis: This strategy aims to selectively synthesize the S-enantiomer through a controlled oxidation of the thioether precursor. This approach is highly desirable as it can potentially eliminate the need for challenging chiral separations.

-

Synthesis of Diastereomeric Mixture followed by Chiral Resolution: This more common approach involves the synthesis of the thioether precursor, followed by a non-selective oxidation to yield a mixture of the S and R-sulfoxide diastereomers. The desired S-enantiomer is then isolated using chiral chromatography.

This guide will detail a prominent synthetic route that falls under the second category, followed by a detailed protocol for the chiral separation of the S-enantiomer.

Experimental Protocols

I. Synthesis of the Thioether Precursor to Fulvestrant

A notable and efficient synthesis of the Fulvestrant core structure was developed by Caprioglio and Fletcher, achieving the target in four steps from 6-dehydronandrolone (B1316645) acetate (B1210297) with an overall yield of 35%.[3][4] This route utilizes a key catalyst-controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from commercially available 9-bromonon-1-ene.[3][4]

While the full, step-by-step experimental details from the primary literature are not publicly available, a general outline of the synthetic sequence is as follows:

-

Preparation of the Zirconocene Reagent: The zirconocene derivative of 9-bromonon-1-ene is prepared for the subsequent conjugate addition.

-

Diastereoselective 1,6-Conjugate Addition: The prepared zirconocene reagent is added to 6-dehydronandrolone acetate in a catalyst-controlled reaction to introduce the C7 side chain with high diastereoselectivity.

-

Aromatization of the A-Ring: The steroidal A-ring is aromatized to create the estradiol (B170435) core structure.

-

Introduction of the Thioether Moiety: The terminal bromide on the side chain is displaced with a thiol to form the thioether precursor.

II. Oxidation of the Thioether to a Diastereomeric Mixture of Sulfoxides

The final step in the synthesis of the Fulvestrant active pharmaceutical ingredient is the oxidation of the thioether precursor. This step is critical as it creates the stereogenic sulfoxide center. Commonly used oxidizing agents include sodium periodate (B1199274) (NaIO4) and hydrogen peroxide (H2O2).[5] These reagents typically lead to a mixture of the S and R diastereomers.

Representative Experimental Protocol for Oxidation:

A general procedure for the oxidation of the thioether precursor is described in the patent literature.[5]

-

Reaction Setup: The thioether precursor is dissolved in a suitable solvent mixture, such as water and acetone.

-

Oxidizing Agent: An oxidizing agent, for example, N-bromo-succinimide in the presence of a phase-transfer catalyst like beta-cyclodextrin, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from room temperature to 80°C, for a period of 2 to 12 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product, a mixture of Fulvestrant S and R enantiomers, is then purified.

It is important to control the oxidation process to minimize the formation of the sulfone impurity.[5]

III. Chiral Resolution of Fulvestrant Enantiomers by HPLC

The separation of the S and R enantiomers of Fulvestrant is a crucial step to isolate the active S-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol for Chiral HPLC Separation:

A patented method for the separation of Fulvestrant diastereomers provides the following detailed protocol:[6]

-

Instrumentation: An Agilent Technologies Model 1100 liquid chromatograph or equivalent.

-

Sample Preparation: A solution of the Fulvestrant diastereomeric mixture (1.0 mg/mL) is prepared in a 50:50 (v/v) solution of acetonitrile (B52724) and methanol.

-

Injection Volume: 2 µL.

-

Post-Separation Crystallization: The purified fractions of the S-enantiomer can be further purified by crystallization from a suitable organic solvent such as ethyl acetate or toluene.[6]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and purification of the Fulvestrant S-enantiomer.

Table 1: Overall Yield of a Representative Synthesis

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Caprioglio & Fletcher | 6-Dehydronandrolone Acetate | 4 | 35 | [3][4] |

Table 2: Chiral HPLC Separation Parameters for Fulvestrant Enantiomers

| Parameter | Condition 1 |

| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/minute |

| Column Temperature | 15°C |

| Detection | UV at 225 nm |

| Reference | [6] |

Signaling Pathway and Experimental Workflows

Fulvestrant's Mechanism of Action in the Estrogen Receptor Signaling Pathway

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor (ER) signaling pathway. In hormone-sensitive breast cancer cells, estradiol (E2) binds to the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote cell proliferation and survival. Fulvestrant, as a SERD, competitively binds to the ER and induces a conformational change that leads to the degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively blocks the downstream signaling cascade.[2]

Caption: Mechanism of Action of Fulvestrant.

General Experimental Workflow for Synthesis and Purification

The overall process for obtaining the pure Fulvestrant S-enantiomer involves a multi-step chemical synthesis followed by a final purification step.

Caption: Synthesis and Purification Workflow.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]